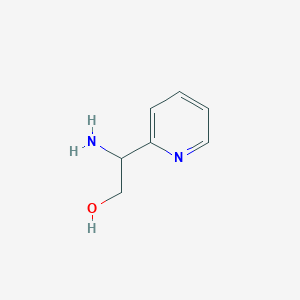

2-Amino-2-(pyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUHWJQCQQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624254 | |

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724463-80-3 | |

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 2 Pyridin 2 Yl Ethanol and Its Derivatives

Established Synthetic Pathways

Reductive Amination Strategies for 2-Amino-2-(pyridin-2-yl)ethanol Synthesis

Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical and fine chemical industries, valued for its operational simplicity and the prevalence of amines in biologically active compounds. Current time information in Bangalore, IN. The synthesis of chiral amino alcohols, such as this compound, can be efficiently achieved through the asymmetric reductive amination of α-hydroxy ketones. york.ac.uk This approach involves the reaction of a ketone with an amine source, followed by reduction of the intermediate imine in a single pot.

A highly effective method for producing chiral primary amines from ketones is the direct asymmetric reductive amination (DARA). Current time information in Bangalore, IN. For the synthesis of this compound, the starting material would be 2-hydroxy-1-(pyridin-2-yl)ethan-1-one. The reaction can be performed using a chiral catalyst system, such as a Ruthenium complex like Ru(OAc)₂( (S)-binap), with an ammonium (B1175870) salt serving as the nitrogen donor. Current time information in Bangalore, IN. The process is typically carried out under a hydrogen atmosphere. Current time information in Bangalore, IN.

Engineered enzymes, specifically amine dehydrogenases (AmDHs), also provide a powerful biotechnological route for the reductive amination of α-hydroxy ketones. york.ac.uk These biocatalysts can convert the ketone to the corresponding chiral amino alcohol with high enantioselectivity (>99% ee) and activity, using ammonia (B1221849) as the sole amino donor under mild reaction conditions. york.ac.uk The reaction is typically performed in a buffer solution at around 30°C. york.ac.uk

Table 1: Key Parameters in Reductive Amination for Pyridylaminoethanol Synthesis

| Parameter | Chemical Catalysis (DARA) | Biocatalysis (AmDH) |

|---|---|---|

| Starting Material | 2-hydroxy-1-(pyridin-2-yl)ethan-1-one | 2-hydroxy-1-(pyridin-2-yl)ethan-1-one |

| Catalyst | Ru(OAc)₂{(S)-binap} Current time information in Bangalore, IN. | Engineered Amine Dehydrogenase york.ac.uk |

| Nitrogen Source | Ammonium trifluoroacetate (B77799) Current time information in Bangalore, IN. | NH₄Cl/NH₃·H₂O buffer york.ac.uk |

| Reducing Agent | H₂ gas (0.8 MPa) Current time information in Bangalore, IN. | NAD⁺/GDH for cofactor regeneration york.ac.uk |

| Temperature | 90 °C Current time information in Bangalore, IN. | 30 °C york.ac.uk |

| Enantioselectivity | Excellent (94.6% to >99.9% ee for related ketones) Current time information in Bangalore, IN. | Excellent (>99% ee) york.ac.uk |

Catalyst-Mediated Oxygen Transfer Reactions in the Preparation of Polysubstituted Pyridylethanols

Catalyst-mediated oxygen transfer reactions are fundamental for introducing hydroxyl groups into organic molecules. A prominent example relevant to the synthesis of polysubstituted pyridylethanols is the asymmetric dihydroxylation of alkenes. The Sharpless asymmetric dihydroxylation provides a reliable method for converting alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgacsgcipr.org

This reaction can be applied to 2-vinylpyridine (B74390) to produce 1-(pyridin-2-yl)ethane-1,2-diol, a key polysubstituted pyridylethanol derivative. The process utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand. wikipedia.org To reduce the need for the toxic and expensive osmium tetroxide, a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the catalyst in the cycle. wikipedia.orgharvard.edu The choice of chiral ligand—either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives—determines the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the resulting diol. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), simplify the execution of this reaction. wikipedia.org

Another approach involves the direct oxidation of an alkyl side chain on the pyridine (B92270) ring. For instance, the vapor-phase oxidation of substrates like 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst has been investigated, showing that the alkyl groups can be functionalized under these conditions. ect-journal.kzresearchgate.net This suggests a potential pathway for the direct hydroxylation of a precursor like 2-ethylpyridine, although controlling selectivity to the desired ethanol (B145695) derivative can be challenging. ect-journal.kzresearchgate.net

Advanced Synthesis Techniques for this compound Analogs

Continuous Flow Microreactor Synthesis of Pyridylaminoethanols

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. ect-journal.kzgoogle.com This methodology involves pumping reagents through a reactor where the transformation occurs in a continuous stream. nih.gov The synthesis of pyridylaminoethanols and their analogs can be adapted to flow systems to enhance safety, efficiency, and scalability.

A hypothetical flow synthesis of this compound via reductive amination would involve continuously feeding a solution of the starting ketone and the amine source through a heated packed-bed reactor containing a solid-supported hydrogenation catalyst. This approach offers precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for optimizing yield and selectivity. sigmaaldrich.com The use of microreactors, which have high surface-area-to-volume ratios, allows for superior heat and mass transfer, making the process safer, especially for highly exothermic reactions. harvard.edu

Comparative Analysis of Continuous Flow versus Batch Processes in Productivity and Efficiency

Table 2: Comparison of Continuous Flow and Batch Processing

| Feature | Continuous Flow Process | Batch Process |

|---|---|---|

| Productivity | High throughput due to continuous operation. acsgcipr.orggoogle.com | Limited by reactor volume and cycle time. |

| Efficiency | Often higher yields and selectivity due to precise control. ect-journal.kz Shorter reaction times. wikipedia.org | Can suffer from lower yields due to side reactions or poor mixing. |

| Heat Transfer | Excellent, due to high surface-area-to-volume ratio. acsgcipr.orgharvard.edu | Limited, can lead to hotspots and reduced selectivity. acsgcipr.org |

| Safety | Enhanced safety due to small reaction volumes and better temperature control. wikipedia.orgacsgcipr.org | Higher risk, especially with hazardous reagents or exothermic reactions. google.com |

| Scalability | Straightforward by extending operation time or "numbering-up" reactors. | Often requires significant process redevelopment and larger vessels. |

| Footprint | Smaller equipment footprint. acsgcipr.orggoogle.com | Requires large-scale reactors for high volume production. |

Kinetic and Thermodynamic Considerations in Flow Systems for Pyridylaminoethanol Formation

The kinetic and thermodynamic profiles of a reaction are significantly influenced by the reactor environment. Flow systems offer distinct advantages rooted in their physical characteristics.

From a kinetic standpoint, the rate of many reactions is limited by mass and heat transfer rather than intrinsic reaction kinetics, particularly in conventional batch reactors. harvard.edu Microreactors and other flow devices minimize these limitations. The high surface-area-to-volume ratio ensures that temperature gradients are minimized, allowing the reaction to proceed at a uniform and optimal temperature, thus preventing the formation of byproducts that can occur at localized "hot spots" in a batch reactor. acsgcipr.org This precise temperature control allows for a more accurate exploration of the kinetic landscape to maximize product formation.

Thermodynamically, the efficient heat dissipation in flow reactors is described by the heat transfer equation Q = U × A × ΔT, where the large surface area (A) allows for effective heat removal (Q) even with a small temperature difference (ΔT). acsgcipr.org This is critical for managing highly exothermic reactions like hydrogenations, which are common in reductive amination pathways. Furthermore, some reactions, particularly those that are endothermic but result in an increase in entropy (e.g., release of a gas), can be driven to completion more efficiently in a flow system where products can be continuously removed. The ability to operate under high pressure safely also allows for reaction conditions that can shift thermodynamic equilibria toward the desired product.

Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound

The synthesis of enantiomerically pure chiral this compound is a critical pursuit, driven by the importance of chiral amino alcohols as building blocks in pharmaceutical and materials science. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is paramount in achieving this goal. Enantioselective approaches typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical transformation, such as the reduction of a prochiral ketone or imine precursor.

The stereocontrol in the synthesis of chiral 1,2-amino alcohols, including this compound, is frequently achieved through the catalytic asymmetric hydrogenation of prochiral α-amino ketones or related imines. Transition metal complexes featuring chiral ligands are highly effective for this purpose, demonstrating high efficiency and enantioselectivity.

Ruthenium, iridium, and rhodium-based catalysts are prominent in this field. For instance, Ru-catalyzed enantioselective hydrogenation has been successfully applied to 2-pyridyl-substituted alkenes, which are precursors to chiral amines. nih.gov A catalyst system using Ru-segphos can achieve high enantiomeric excess (ee), often 90% or greater, under mild hydrogen pressure and slightly elevated temperatures. nih.gov Similarly, iridium complexes with chiral ligands like f-Binaphane have shown excellent reactivity and enantioselectivity (up to 99% ee) in the asymmetric hydrogenation of acyclic imines. google.com The direct (one-pot) asymmetric reductive amination of ketones, which proceeds via an imine intermediate, is a practical method for preparing chiral amines. google.com In this approach, a ketone is reacted with an amine in the presence of a chiral catalyst and a reducing agent to directly yield the chiral amine product. google.com

The general mechanism for these reductions involves the coordination of the prochiral substrate (ketone or imine) to the chiral metal catalyst. The chiral environment created by the ligand directs the delivery of hydrogen from one specific face of the substrate, leading to the preferential formation of one enantiomer.

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Reductions

| Catalyst System | Substrate Type | Reaction Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-f-Binaphane | Acyclic Imines | Asymmetric Hydrogenation | Up to 99% | google.com |

| Ru-segphos | 2-Pyridyl-Substituted Alkenes | Asymmetric Hydrogenation | ≥90% | nih.gov |

| Ir-Xyliphos | Methoxyacetone/Aniline | Reductive Amination | 78% | google.com |

Determining the enantiomeric excess of a synthesized chiral compound is a critical step to validate the success of an asymmetric synthesis. A widely used and reliable method involves the pre-column derivatization of the enantiomeric mixture, followed by separation and quantification using chromatographic techniques, primarily high-performance liquid chromatography (HPLC). researchgate.net

The core principle of this indirect method is to react the enantiomeric pair of amino alcohols with a chiral derivatizing agent (CDA). This reaction converts the two enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers have different physical properties and can therefore be separated using standard, non-chiral chromatography columns. researchgate.netnih.gov

Common derivatizing agents include ortho-phthalaldehyde (OPA) used in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (NIBLC). researchgate.net The reaction of OPA and the chiral thiol with the primary amine of this compound would form fluorescent diastereomeric isoindolone derivatives. Another example of a CDA is 1-(1-naphthyl)ethyl isocyanate (NEI). nih.gov

Once derivatized, the diastereomeric products are separated on a reversed-phase HPLC column. researchgate.netnih.gov Detection can be achieved using UV spectrophotometry or, for enhanced sensitivity, fluorescence detection, especially with OPA-derived products. researchgate.net The enantiomeric purity is then calculated by area normalization from the resulting chromatogram, with the limit of quantification for the minor enantiomer often reaching below 0.1%. researchgate.net Automated pre-column derivatization, where the reaction occurs in the autosampler just before injection, is often employed to handle the potential instability of the derivatives. researchgate.net

Table 2: Chiral Derivatizing Agents and Analytical Methods

| Chiral Derivatizing Agent (CDA) | Co-reagent | Analytical Technique | Detection Method | Reference |

|---|---|---|---|---|

| ortho-Phthalaldehyde (OPA) | N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (NIBLC) | HPLC | UV, Fluorescence | researchgate.net |

Achieving a high enantiomeric excess in the reductive synthesis of chiral amines and amino alcohols is a multifactorial problem, heavily dependent on the interplay between the substrate structure, the catalyst system, and the reaction conditions. google.comnih.gov

Substrate Considerations: The structure of the substrate, such as the specific ketone or imine being reduced, plays a crucial role. For N-substituted imines, the nature of the substituent can significantly influence stereoselectivity. For example, methods have been developed specifically for N-acylimines or N-(2-hydroxyphenyl)imines, where the substituent group can interact with the catalyst to form a rigid, well-defined transition state, thereby enhancing facial discrimination. nih.gov In the Ru-catalyzed hydrogenation of 2-pyridyl substituted olefins, substitutions on the pyridine ring did not show a straightforward correlation between electronics or sterics and the resulting enantioselectivity, yet the system proved robust for a variety of substrates. nih.gov

Catalyst and Ligand Choice: The selection of the metal center (e.g., Ir, Ru, Rh) and, more importantly, the chiral ligand is fundamental. google.comnih.gov The ligand creates the chiral pocket that dictates the stereochemical outcome. For instance, chiral 3,3'-diaryl-BINOL derivatives have been effective organocatalysts for the allylation of N-acylimines, achieving high ee values. nih.gov In transition-metal catalysis, the speciation of the catalyst is critical; reproducibility issues can arise if the ligand-to-metal ratio is not carefully controlled. acs.org

Additives and Reaction Conditions: The addition of co-reagents or additives can dramatically improve both yield and enantioselectivity. In the direct reductive amination of ketones, the use of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)4) was found to accelerate the formation of the imine intermediate and increase the enantioselectivity. google.com For certain Ir-catalyzed hydrogenations, the presence of an additive like iodine (I2) is beneficial for achieving high activity and enantioselectivity. google.com Reaction parameters such as temperature, pressure, and solvent can also influence the outcome, although some robust systems show little dependence of enantiomeric excess on these variables. nih.gov

Table 3: Factors Influencing Enantiomeric Excess (ee)

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Substrate Structure | The nature of substituents on the substrate can direct stereochemistry through interactions with the catalyst. | N-(2-hydroxyphenyl)imines form a rigid intermediate via chelation, leading to excellent enantioselectivities (90-96% ee). | nih.gov |

| Catalyst/Ligand | The chiral ligand creates a specific steric and electronic environment around the metal center, controlling the approach of the substrate. | The ligand f-Binaphane in Ir-catalyzed imine hydrogenation leads to ee's up to 99%. | google.com |

| Additives | Lewis acids or other additives can accelerate key steps (e.g., imine formation) and improve selectivity. | The addition of Ti(OiPr)4 to a reductive amination increased the ee from 91% to 94%. | google.com |

| Catalyst Speciation | The ratio of ligand to metal can affect the active catalyst species, impacting reproducibility and selectivity. | In an electrochemical Ni-catalyzed hydrogenation, enantioselectivities were highly dependent on the ligand-to-metal ratio. | acs.org |

Elucidation of Reaction Mechanisms and Pathways Involving 2 Amino 2 Pyridin 2 Yl Ethanol

Intermediates in the Synthesis of 2-Amino-2-(pyridin-2-yl)ethanol and its Derivatives

In the context of a stepwise SNAr mechanism, the key intermediate is the Meisenheimer complex. For the synthesis of 2-substituted pyridines, this intermediate is an anionic, non-aromatic species. The stability of this complex is a crucial factor in the reaction's feasibility. stackexchange.com When a nucleophile attacks the C-2 position of the pyridine (B92270) ring, the resulting anionic intermediate has resonance forms where the negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atom. This charge delocalization provides significant stabilization, making the C-2 (and C-4) positions favorable sites for nucleophilic attack. stackexchange.com

In more detailed computational studies, such as the one for the formation of 2-[methyl(pyridin-2-yl)amino]ethanol, distinct intermediates are identified along the reaction coordinate. These are typically denoted as I¹ and I², representing different stages of the substitution process before the final product is formed. researchgate.net These calculated intermediates represent specific molecular arrangements and charge distributions that occur between the transition states of the reaction pathway. researchgate.net

Coordination Chemistry of 2 Amino 2 Pyridin 2 Yl Ethanol As a Ligand

Ligand Properties and Chelation Modes of Amino Alcohol and Pyridine (B92270) Moieties

The coordination behavior of 2-Amino-2-(pyridin-2-yl)ethanol is dictated by the presence of three potential donor atoms: the nitrogen of the pyridine ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group. This polyfunctional nature allows for several modes of chelation, where the ligand binds to a central metal ion through two or more of these donor sites to form a stable ring-like structure known as a chelate.

The pyridine nitrogen and the amino group are both effective coordination sites. Depending on the metal ion, solvent, and other reaction conditions, this compound can act as a bidentate or tridentate ligand. Common chelation modes include:

N,N'-Bidentate Chelation: Involving the pyridine nitrogen and the amino nitrogen. This mode is common for ligands based on 2-aminopyridine (B139424), forming a stable five-membered chelate ring. pvpcollegepatoda.org

N,O-Bidentate Chelation: Involving either the pyridine nitrogen or the amino nitrogen, and the hydroxyl oxygen. Chelation studies on similar pyridinyl derivatives with transition metals like Nickel(II) and Palladium(II) have revealed a κ²(N,O) coordination mode, where the metal binds to the nitrogen and oxygen atoms.

N,N',O-Tridentate Chelation: Involving all three donor sites. This is possible if the geometry around the metal ion can accommodate the ligand's bite angle.

The specific isomer of the ligand can also influence its properties. The 2-pyridyl isomer, for instance, allows for potential intramolecular hydrogen bonding between the pyridine nitrogen and the hydroxyl group, which can affect its conformational preference and coordination behavior. Current time information in Bangalore, IN. The ability of the amino and hydroxyl groups to form hydrogen bonds can also play a significant role in the structure of the resulting metal complexes.

Formation of Metal Complexes with Transition Metals

This compound readily forms complexes with a variety of transition metals. The synthesis of these complexes generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A typical synthetic procedure consists of dissolving the metal salt, such as a chloride, nitrate (B79036), or acetate (B1210297), and the this compound ligand in a solvent like ethanol (B145695) or methanol. mdpi.comresearchgate.net The mixture is then often stirred at room temperature or refluxed for a period to ensure the completion of the reaction. nih.gov The resulting metal complex may precipitate from the solution directly or can be isolated by slow evaporation of the solvent or by diffusion of a less polar solvent (like diethyl ether) into the reaction mixture. nih.goviucr.org

The stoichiometry of the reactants (metal-to-ligand ratio) can influence the final product. For example, in studies with the related ligand 2-[(pyridin-3-ylmethyl)amino]ethanol and copper(II) nitrate, different molar ratios led to the formation of distinct one-dimensional coordination polymers. koreascience.kr This highlights the versatility of pyridyl amino alcohol ligands in constructing diverse metal-organic architectures.

The precise geometry and structure of the metal complexes formed with this compound are determined using techniques such as single-crystal X-ray diffraction. While specific crystal structure data for complexes of this compound is not widely published, detailed studies on closely related ligands provide significant insight into the expected structural features.

For instance, the copper(II) complex with the tridentate ligand 2-methyl-2-[(2-pyridinylmethyl)amino]-1-propanol, which shares the key pyridyl, amino, and hydroxyl coordinating groups, has been characterized. In the complex, [Cu(C₁₀H₁₆N₂O)(NO₃)₂], the copper(II) ion exhibits a distorted square-pyramidal coordination geometry. iucr.org The equatorial plane is occupied by the two nitrogen atoms and one oxygen atom from the ligand, along with one oxygen atom from a nitrate anion. The axial position is occupied by an oxygen atom from the second nitrate anion. iucr.org

The table below summarizes key crystallographic data for this analogous copper(II) complex.

| Parameter | Value |

| Compound | [Cu(C₁₀H₁₆N₂O)(NO₃)₂] |

| Metal Center | Copper (II) |

| Coordination Geometry | Distorted Square-Pyramidal |

| Equatorial Bond Lengths | Cu-N: 1.9608 Å - 2.0861 Å |

| Cu-O (ligand): 1.9608 Å - 2.0861 Å | |

| Axial Bond Length | Cu-O (nitrate): 2.1259 Å |

| Data derived from a complex with the related ligand 2-methyl-2-[(2-pyridinylmethyl)amino]-1-propanol. iucr.org |

In another example, a zinc(II) complex with a larger ligand containing a pyridyl-amino-ethanol moiety, [Zn(NCS)₂(C₂₄H₂₂N₄O)], displays a distorted trigonal-bipyramidal geometry. nih.gov The crystal structures of these complexes are often stabilized by extensive networks of intermolecular hydrogen bonds and, in many cases, π-π stacking interactions between the pyridine rings of adjacent complex molecules. nih.goviucr.orgresearchgate.net These interactions lead to the formation of higher-dimensional supramolecular architectures. nih.gov

Influence of Complexation on the Reactivity and Stability of the Coordinated Ligand

The coordination of this compound to a metal center significantly alters the ligand's chemical properties, including its reactivity and stability.

Stability:

Protection from Hydrolysis: Coordination to a metal ion can protect the ligand from hydrolysis. In studies involving 2-aminopyridine, it was observed that complex formation with transition metals can prevent its hydrolysis by acting as a buffer. pvpcollegepatoda.org

Thermal Stability: The thermal stability of the ligand is generally altered upon complexation. Thermogravimetric analysis of related Schiff base complexes derived from 3-hydroxypyridine (B118123) shows that the complexes are stable up to several hundred degrees Celsius, eventually decomposing at higher temperatures to form the corresponding metal oxides. jocpr.com

Enhanced Solubility and Stability: While not a direct result of complexation with a metal, the formation of salts, such as the dihydrochloride (B599025) salt of 2-Amino-1-(pyridin-2-yl)ethanol, is known to enhance the compound's stability and aqueous solubility. researchgate.net

Reactivity:

Electronic Effects: When the ligand coordinates to a metal ion, there is a withdrawal of electron density from the pyridine ring towards the metal center. This change in electronic distribution can alter the reactivity of the pyridine ring and the attached functional groups. researchgate.net

Catalytic Activity: The primary impact of complexation on reactivity is the generation of catalytic activity. The pyridine ring provides a site for coordination with metal centers, which is a key feature for applications in catalysis. For example, Ni(II) and Pd(II) chelates with related pyridinyl ligands have been shown to enhance catalytic activity in C-C bond formation reactions. The specific geometry and electronic environment imposed by the metal on the ligand are crucial for tuning this catalytic behavior.

Role in Chiral Catalysis for Asymmetric Transformations

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a variety of chemical transformations. The compound this compound, particularly in its enantiomerically pure (R) or (S) forms, serves as a valuable building block for the synthesis of chiral catalysts. These catalysts are instrumental in producing enantiomerically enriched products, which are crucial in the pharmaceutical and fine chemical industries.

The asymmetric Henry (nitroaldol) reaction is a prime example of a carbon-carbon bond-forming reaction where chiral ligands derived from amino alcohols have demonstrated significant success. Copper(II) complexes of chiral ligands are often employed to catalyze this reaction, yielding β-nitro alcohols, which are versatile synthetic intermediates for chiral amino alcohols and other bioactive molecules. organic-chemistry.orgnih.govmdpi.com For instance, catalysts derived from chiral diamines and copper(II) acetate have been shown to be highly efficient, affording nitroaldol products in high yields and with excellent enantiomeric excess (ee), often exceeding 90%. organic-chemistry.org While specific data for catalysts derived directly from this compound in the Henry reaction is not extensively documented in readily available literature, the principles established with structurally similar amino-containing ligands strongly suggest its potential in this area. The combination of the pyridine nitrogen, the amino group, and the alcohol oxygen provides multiple coordination sites that can create a well-defined chiral environment around a metal center.

Another significant area of application is the asymmetric transfer hydrogenation of ketones. This reaction provides an efficient method for the synthesis of chiral secondary alcohols. Ruthenium(II) and iron(II) complexes bearing chiral ligands are well-known to be effective catalysts for this transformation, often achieving high conversions and enantioselectivities. nih.govresearchgate.net For example, the Noyori-Ikariya catalyst, which features a chiral diamine ligand, is a benchmark for the asymmetric transfer hydrogenation of ketones. thieme-connect.de The structural features of this compound make it an attractive candidate for forming similar catalytically active species. The development of catalysts based on this scaffold could offer new possibilities for the enantioselective reduction of a wide range of ketones.

The table below summarizes the performance of representative chiral catalysts in asymmetric reactions, illustrating the potential for ligands of the this compound type.

| Reaction | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Asymmetric Henry Reaction | Chiral Diamine-Cu(OAc)₂ | Various Aldehydes | High | >90, up to 99 | organic-chemistry.org |

| Asymmetric Henry Reaction | C1-Symmetric Aminopinane-Cu(OAc)₂ | Aliphatic & Aromatic Aldehydes | up to 97 | up to 76 | nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral (NH)₂P₂ Macrocyclic Iron(II) Complex | Various Ketones | up to 99.5 | up to 99 | nih.gov |

| Asymmetric Transfer Hydrogenation | Noyori-Ikariya Ruthenium Catalyst | Oxotetrahydrocarbazoles | up to 99 | >99 | thieme-connect.de |

Utilization in Transition Metal Catalysis for Organic Reactions

The pyridine and amino functionalities of this compound make it an excellent N,N-bidentate or potentially N,O-bidentate ligand for a variety of transition metals. The resulting metal complexes have shown utility in a range of organic reactions. Ruthenium, copper, and rhodium are among the metals that have been complexed with pyridine-containing amino alcohol derivatives to generate active catalysts.

Ruthenium complexes, in particular, have been extensively studied for transfer hydrogenation reactions. nih.gov Ruthenium(II) p-cymene (B1678584) complexes bearing pyridine-quinoline ligands, which share structural similarities with this compound, have been shown to be efficient catalysts for the transfer hydrogenation of ketones. nih.gov These catalysts operate via an inner-sphere mechanism, often involving the formation of a ruthenium-hydride species as the active catalyst.

Copper complexes also feature prominently in the catalytic applications of pyridine-amino derivatives. Schiff base ligands, formed by the condensation of an amino compound with an aldehyde or ketone, can be readily prepared from this compound. The resulting ligands form stable complexes with copper(II), which can catalyze various reactions, including oxidations and the synthesis of heterocyclic compounds. nih.gov For example, copper(II) complexes of Schiff bases derived from S-4-picolyldithiocarbazate and pyridine-2-carboxaldehyde have been synthesized and characterized. researchgate.net

Rhodium complexes with pyridine-containing ligands have been explored for their catalytic activity in hydrogen-transfer reactions, further highlighting the versatility of this class of ligands. capes.gov.br The electronic and steric properties of the ligand can be tuned to optimize the performance of the catalyst for a specific transformation.

The following table presents examples of transition metal-catalyzed reactions using ligands structurally related to this compound.

| Metal | Ligand Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Pyridine-Quinoline | Transfer Hydrogenation | Quantitative conversion of acetophenone (B1666503) to 1-phenylethanol. | nih.gov |

| Copper(II) | Schiff Base (from Pyridine-2-carboxaldehyde) | Cytotoxic Activity | Complexes show significant activity against cancer cell lines. | nih.gov |

| Rhodium(I) | 2,2'-Bipyrimidine | Hydrogen-Transfer Reactions | Active catalysts for hydrogen transfer. | capes.gov.br |

| Ruthenium(II) | Pyridylidene Amide (PYA) | Transfer Hydrogenation of Ketones | Compatible with ethanol as a hydrogen source. | nih.gov |

Design of Ligands Derived from this compound for Enhanced Catalytic Activity

To improve catalytic activity and selectivity, this compound can be chemically modified to create more sophisticated ligands. The design of these derived ligands often focuses on introducing steric bulk, altering electronic properties, or creating a more rigid and well-defined coordination environment around the metal center.

A common strategy for modifying amino alcohols is the formation of oxazolines. Pyridine-oxazoline (PyOX) ligands are a well-established class of chiral ligands used in a wide array of asymmetric catalytic reactions. rsc.orgnih.gov These ligands are typically synthesized from chiral amino alcohols and 2-cyanopyridine (B140075) or related precursors. The resulting PyOX ligands, when complexed with transition metals like copper, ruthenium, or rhodium, have been successfully applied in reactions such as cyclopropanation, allylic alkylation, and hydrosilylation, often with high enantioselectivity. nih.govacs.orgresearchgate.netbldpharm.com The rigid structure of the oxazoline (B21484) ring and the proximity of the chiral center to the coordinating nitrogen atom allow for effective stereochemical control.

Another important class of ligands that can be derived from amino alcohols are Schiff bases. The reaction of the amino group of this compound with an aldehyde or ketone results in the formation of a Schiff base ligand with an additional coordination site. These ligands can form stable complexes with various transition metals, and their catalytic properties have been explored in different contexts. researchgate.netnih.gov

Furthermore, the amino group can be acylated to form N-acyl amino acid-type ligands. These ligands have been shown to be effective in palladium-catalyzed C-H activation reactions, where the amino acid acts as a dianionic bidentate ligand and a proton acceptor. nih.gov The modification of this compound in this manner could lead to new catalysts with unique reactivity. The development of amino acylguanidine organocatalysts, inspired by the binding modes of enzymes, is another promising direction for ligand design based on amino acid scaffolds. mdpi.com

The table below showcases various types of ligands that can be derived from amino alcohol precursors and their applications in catalysis.

| Ligand Type | Precursor | Typical Metal | Application | Reference |

|---|---|---|---|---|

| Pyridine-Oxazoline (PyOX) | Chiral Amino Alcohol | Cu, Ru, Rh, Pd | Asymmetric Cyclopropanation, Allylic Alkylation | rsc.orgnih.gov |

| Bis(oxazoline) (BOX) | Chiral Amino Alcohol | Cu, Zn, Mg | Asymmetric Aldol, Diels-Alder, Henry Reactions | nih.gov |

| Schiff Base | Amino Alcohol + Aldehyde/Ketone | Co, Ni, Cu, Zn | Antimicrobial Activity, Catalysis | researchgate.netnih.gov |

| N-Acyl Amino Acid | Amino Acid | Palladium | C-H Activation | nih.gov |

| Amino Acylguanidine | Amino Acid | Organocatalysis | Asymmetric Aldol Reaction | mdpi.com |

Conclusion

2-Amino-2-(pyridin-2-yl)ethanol is a chiral amino alcohol with significant potential in modern synthetic chemistry. Its unique combination of a chiral center, a versatile amino alcohol functionality, and a reactive pyridine (B92270) moiety makes it a valuable building block for the synthesis of complex organic molecules. While direct and extensive research on this specific compound is still emerging, the documented applications of its derivatives and related structures in asymmetric synthesis, medicinal chemistry, and coordination chemistry highlight the promising future of this compound as a key tool for chemical innovation. Further exploration of its properties and applications is warranted and is expected to unveil new and exciting opportunities in various fields of chemical science.

Structure Reactivity Relationships and Chemical Derivatization of 2 Amino 2 Pyridin 2 Yl Ethanol

Impact of Structural Modifications on the Reactivity Profile

The amino and hydroxyl groups are primary sites for reactions. The amino group can act as a nucleophile, while the hydroxyl group can undergo oxidation or be converted into other functional groups. The chiral center at the carbon atom bearing both the amino and hydroxyl groups introduces stereochemical considerations into its reactions, making enantiomerically pure forms valuable for asymmetric synthesis.

Strategies for Functional Group Interconversion at the Amino and Hydroxyl Sites

The amino and hydroxyl groups of 2-Amino-2-(pyridin-2-yl)ethanol are amenable to a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

At the Hydroxyl Site:

Oxidation: The primary hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. For example, oxidation with chromium trioxide (CrO₃) in acetic acid can yield 2-(Pyridin-2-yl)acetaldehyde, while a stronger oxidant like potassium permanganate (B83412) (KMnO₄) under acidic conditions can produce 2-(Pyridin-2-yl)glycolic acid.

Esterification and Etherification: The hydroxyl group can be converted to an ester or an ether through reactions with acylating or alkylating agents, respectively. These reactions are fundamental in modifying the polarity and biological activity of the molecule.

At the Amino Site:

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines.

Deamination: In some cases, deamination can occur, converting the amino group into a hydroxyl group, though this is a less common transformation for this specific compound. organic-chemistry.org

The following table summarizes some key functional group interconversions:

| Functional Group | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| Hydroxyl | Primary alcohol oxidation | CrO₃ in acetic acid | 2-(Pyridin-2-yl)acetaldehyde |

| Hydroxyl | Selective oxidation | KMnO₄ (aq, acidic) | 2-(Pyridin-2-yl)glycolic acid |

| Amino | Condensation | Pyridine-2-carbaldehyde, MeOH, reflux | N-(Pyridin-2-ylmethylidene) derivative |

Formation of Heterocyclic Compounds through Derivatization Reactions

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can react with suitable bifunctional reagents to form new ring systems.

One notable reaction is the condensation of the amino group with carbonyl compounds to form Schiff bases, which can then undergo further cyclization reactions. For example, reaction with pyridine-2-carbaldehyde yields an N-(Pyridin-2-ylmethylidene) derivative. Subsequent intramolecular reactions or reactions with other reagents can lead to the formation of more complex heterocyclic structures.

A significant application is the synthesis of thiazolidin-4-ones. The reaction of the amino group with mercaptoacetic acid in a suitable solvent like dioxane leads to the formation of a thiazolidin-4-one derivative. Additionally, the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde can lead to a mixture of products including an oxazolidine (B1195125) derivative, demonstrating the propensity of the amino and hydroxyl groups to participate in cyclization reactions. nih.gov

The synthesis of N-heterocyclic compounds from N-(pyridin-2-yl)imidates, which can be derived from 2-aminopyridine (B139424) derivatives, further illustrates the utility of this structural motif in constructing complex heterocyclic systems. mdpi.com These reactions often proceed through the formation of intermediate imines or related species, which then cyclize to form the final heterocyclic product.

Substituent Effects on Electronic Properties and Reaction Behavior in Pyridylaminoalcohols

The electronic properties and reaction behavior of pyridylaminoalcohols are highly sensitive to the nature and position of substituents on the pyridine (B92270) ring. These substituents can exert both electronic (inductive and resonance) and steric effects, thereby modulating the reactivity of the entire molecule.

Electronic Effects:

Electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups increase the electron density on the pyridine ring. rsc.org This enhanced electron density can increase the basicity of the pyridine nitrogen and influence the nucleophilicity of the amino group attached to the side chain. Studies on substituted pyridines have shown that increased basicity of the nitrogen can correlate with enhanced catalytic activity in certain reactions, such as the electrochemical reduction of carbon dioxide. osti.gov

Electron-withdrawing groups (EWGs) have the opposite effect, decreasing the electron density of the pyridine ring and reducing the basicity of the pyridine nitrogen.

These electronic perturbations are transmitted through the π-system of the pyridine ring and can affect the reactivity of the amino and hydroxyl groups on the side chain. A systematic study of substituent effects in pyridyl-functionalized compounds using techniques like IR spectroscopy and DFT calculations has provided insight into the σ-donor, π-donor, and π-acceptor properties of these ligands. rsc.org

Steric Effects: Bulky substituents on the pyridine ring can sterically hinder the approach of reagents to the reactive sites, namely the amino and hydroxyl groups. This steric hindrance can affect reaction rates and, in some cases, alter the regioselectivity of reactions. For instance, in the context of pyridinium-catalyzed reactions, bulky groups like tert-butyl have been shown to decrease catalytic behavior, even when electronic effects would predict enhanced activity. osti.gov

The interplay of these electronic and steric effects is critical in designing pyridylaminoalcohol derivatives with specific reactivity profiles for applications in catalysis, coordination chemistry, and medicinal chemistry. rsc.orgchemimpex.com

Computational Chemistry in the Study of 2 Amino 2 Pyridin 2 Yl Ethanol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of chemical compounds, including those with structural similarities to 2-Amino-2-(pyridin-2-yl)ethanol.

Prediction of Optimized Molecular Geometries and Frontier Molecular Orbitals

DFT is also a reliable method for predicting the three-dimensional structure of molecules with a high degree of accuracy. By finding the minimum energy conformation, DFT can provide detailed information on bond lengths, bond angles, and dihedral angles. This structural information is foundational for understanding a molecule's physical and chemical properties.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity, electronic transitions, and charge transfer properties. In general, the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity) wikipedia.orglibretexts.org.

For example, in a study on 4-aminoantipyrine (B1666024) derivatives, DFT calculations were used to determine the molecular structures and analyze the HOMO and LUMO to identify reactive sites researchgate.net. Similarly, a theoretical study on a chalcone (B49325) derivative utilized DFT to calculate the optimized geometry and FMO energies to understand its nonlinear optical properties researchgate.net. For conjugated polymers containing a BODIPY core, DFT calculations of the gas-phase ionization potentials of comonomers successfully predicted the HOMO levels of the resulting polymers rsc.org.

These studies exemplify how DFT can be used to predict the optimized geometries and FMO characteristics of organic molecules containing nitrogen heterocycles, providing a basis for understanding the electronic properties of compounds like this compound.

Calculation of Thermodynamic Parameters for Reaction Pathways

DFT calculations can provide valuable thermodynamic data for chemical reactions, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). This information is essential for determining the feasibility and spontaneity of a reaction under specific conditions.

A computational study on the reaction of SO2 with amino acid anions, for instance, used DFT to calculate the thermodynamics of the reaction. The study found that the reaction is exothermic but the change in Gibbs free energy is less favorable due to a negative entropy change associated with an association reaction mdpi.com. In another example, the thermodynamics of ion exchange in phosphorylated cellulose (B213188) fibers were analyzed, revealing a spontaneous and endothermic process with positive changes in enthalpy and entropy mdpi.com.

Furthermore, a computational investigation into the conjugation of aromatic amino acids with a rhodium complex employed DFT to assess the thermodynamics of the ligand exchange reaction. The calculations showed negative ΔG values, indicating that the reactions are thermodynamically favorable nih.gov. These examples underscore the utility of DFT in predicting the thermodynamic viability of reaction pathways for molecules containing functional groups analogous to those in this compound.

Integration of Computational and Experimental Data for Mechanistic Validation and Structural Assignment

The synergy between computational and experimental techniques provides a powerful approach for the comprehensive understanding of chemical systems. Experimental data can validate computational models, while theoretical calculations can offer detailed insights into experimental observations that are otherwise difficult to obtain.

A prime example of this integrated approach is a study on pyrene-based D-π-A dyes for dye-sensitized solar cells. The synthesized dyes were characterized by NMR and mass spectrometry, while DFT and time-dependent DFT (TDDFT) calculations were used to investigate their electronic structure, absorption spectra, and the influence of different spacers on their properties rsc.org. The theoretical results were in good agreement with the experimental findings, providing a deeper understanding of the structure-property relationships.

In another study, the mechanism of a palladium-catalyzed spirocyclization reaction was investigated through a combination of DFT calculations and experimental studies. The computational results, which were in good agreement with experimental data, provided a detailed mechanistic picture and explained observed regioselectivities and the lack of product formation in certain cases rsc.org. This combined approach allowed for a robust validation of the proposed mechanism.

Similarly, a study on pyren-2,7-diyl-bridged diruthenium complexes utilized both experimental techniques (X-ray crystallography, electrochemistry, EPR spectroscopy) and DFT/TDDFT computations. The computational results complemented the experimental data, helping to characterize the electronic structures and rationalize the absorption spectra of the complexes nih.gov.

This integrated strategy of combining experimental and computational data would be invaluable for the definitive structural assignment and mechanistic understanding of reactions involving this compound and its derivatives.

Applications in Materials Science and Polymer Chemistry Involving 2 Amino 2 Pyridin 2 Yl Ethanol

Utilization as a Protecting Group in Polymer Synthesis

In polymer synthesis, protecting groups are crucial for temporarily blocking a monomer's functional group to prevent it from interfering with the polymerization process. The protecting group must be stable under polymerization conditions and easily removable afterward to restore the functionality of the resulting polymer. Pyridylaminoethanol derivatives have shown considerable promise in this regard.

Research has demonstrated that 2-(Pyridin-2-yl)ethanol is an effective protecting group for carboxylic acids, such as methacrylic acid. nih.govrsc.org The resulting monomer, 2-(pyridin-2-yl)ethyl methacrylate (B99206), can be polymerized to form homopolymers or block copolymers. rsc.org The pyridyl group's electron-withdrawing nature is key to its function. researchgate.net This protecting group is stable under acidic conditions and can resist catalytic hydrogenolysis. nih.govrsc.org

N-(2-pyridyl)aminoethyl alcohols have also been investigated as precursors for thermolabile protecting groups (TPGs). nih.gov These TPGs are stable at room temperature but can be removed by increasing the temperature, offering a mild deprotection method. ontosight.ai

Selective Cleavage Mechanisms of Pyridylaminoethanol-Derived Protecting Groups

A key advantage of using pyridylaminoethanol-derived protecting groups is the ability to selectively cleave them under specific conditions, leaving other functional groups in the polymer intact.

The 2-(pyridin-2-yl)ethyl protecting group can be removed through two primary mechanisms:

Chemical Cleavage: This protecting group is susceptible to hydrolysis under alkaline conditions. nih.govrsc.org This allows for the selective deprotection of the carboxylic acid groups in a polymer by treatment with a base.

Thermal Cleavage: The group can also be removed by heating the polymer to temperatures at or above 110°C. nih.govrsc.org

The thermolability of N-(2-pyridyl)aminoethyl-derived protecting groups is attributed to an intramolecular cyclization mechanism. nih.govontosight.ai The nucleophilicity of the pyridyl ring is a driving force for this reaction, but the molecule's ability to adopt a favorable conformation is crucial for the thermocyclization to occur. nih.gov For instance, the removal of 2-[N-methyl-N-(2-pyridyl)]aminoethyl groups from phosphate (B84403) esters happens spontaneously through a cyclodeesterification process. port.ac.uk

| Protecting Group Precursor | Protected Monomer | Cleavage Conditions | Mechanism | Reference |

|---|---|---|---|---|

| 2-(Pyridin-2-yl)ethanol | 2-(pyridin-2-yl)ethyl methacrylate | Alkaline conditions | Hydrolysis | nih.govrsc.org |

| 2-(Pyridin-2-yl)ethanol | 2-(pyridin-2-yl)ethyl methacrylate | ≥ 110°C | Thermal Cleavage | nih.govrsc.org |

| N-(2-pyridyl)aminoethyl alcohols | Not specified in detail | Elevated Temperature | Intramolecular Cyclization | nih.govontosight.ai |

| 2-[N-methyl-N-(2-pyridyl)]aminoethanol | Phosphate esters | Spontaneous upon formation | Cyclodeesterification | port.ac.uk |

Development of Novel Polymeric Materials and Coatings Utilizing Pyridylaminoethanol Functionality

The synthesis of polymers incorporating pyridylaminoethanol functionality opens avenues for creating novel materials with tailored properties. The presence of the pyridine (B92270) ring in the polymer side chain can impart stimuli-responsive behavior, as the pyridine nitrogen can be protonated or quaternized, altering the polymer's solubility and conformation. nih.gov

Polymers derived from 2-(pyridin-2-yl)ethyl methacrylate, such as poly[2-(pyridin-2-yl)ethyl methacrylate], can be converted to poly(methacrylic acid) after deprotection. rsc.org This transformation allows for the creation of block copolymers with distinct hydrophilic and hydrophobic segments, which can self-assemble into various nanostructures in solution. Such materials are of interest for applications in drug delivery and nanotechnology. nih.gov

While the direct application of pyridylaminoethanol-based polymers in coatings is not extensively detailed in the reviewed literature, the ability to create functional and stimuli-responsive polymers suggests their potential use in advanced coatings. For example, polymers that respond to pH changes could be used to develop smart coatings that release active agents or change their surface properties in response to environmental cues. researchgate.net

Application in Controlled Polymerization Methodologies (e.g., GTP, RAFT)

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The monomer derived from 2-(Pyridin-2-yl)ethanol, 2-(pyridin-2-yl)ethyl methacrylate, has been successfully polymerized using two key controlled polymerization methods: Group Transfer Polymerization (GTP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org

Group Transfer Polymerization (GTP): This method was used to synthesize homopolymers of 2-(pyridin-2-yl)ethyl methacrylate and also diblock copolymers with methyl methacrylate. rsc.org GTP allows for the creation of well-defined block copolymers where one block contains the protected methacrylic acid units.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization was employed to create homopolymers and diblock copolymers of 2-(pyridin-2-yl)ethyl methacrylate with styrene. rsc.org RAFT is a versatile technique that is compatible with a wide range of monomers and allows for the synthesis of complex polymer architectures.

The successful application of these controlled polymerization techniques demonstrates the compatibility of the pyridylaminoethanol-derived monomer with modern polymer synthesis methodologies, enabling the production of advanced polymeric materials with precise structures and functionalities.

| Monomer | Polymerization Method | Resulting Polymer Architecture | Reference |

|---|---|---|---|

| 2-(pyridin-2-yl)ethyl methacrylate | Group Transfer Polymerization (GTP) | Homopolymers, Diblock Copolymers (with Methyl Methacrylate) | rsc.org |

| 2-(pyridin-2-yl)ethyl methacrylate | Reversible Addition-Fragmentation chain Transfer (RAFT) | Homopolymers, Diblock Copolymers (with Styrene) | rsc.org |

Future Research Directions and Emerging Trends in 2 Amino 2 Pyridin 2 Yl Ethanol Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of chiral β-amino alcohols is a cornerstone of modern organic and medicinal chemistry. sciengine.com Future research is intensely focused on moving beyond traditional synthetic routes to methods that offer higher yields, superior enantioselectivity, and improved sustainability.

One major trend is the development of advanced catalytic enantioselective strategies. For instance, methods involving the intramolecular C(sp³)–H nitrene insertion for the synthesis of chiral oxazolidin-2-ones, which are direct precursors to chiral β-amino alcohols, represent a significant leap forward. sciengine.com Research in this area has demonstrated the use of chiral ruthenium catalysts to achieve high yields (up to 99%) and excellent enantiomeric excess (up to 99% ee). sciengine.com Adapting such chiral-at-metal catalytic systems for the direct asymmetric synthesis of 2-amino-2-(pyridin-2-yl)ethanol from prochiral precursors is a promising avenue.

Another emerging area is the application of flow chemistry and microreactor technology. These technologies offer enhanced safety, better process control, and often higher efficiency compared to traditional batch processes. researchgate.net Studies on the synthesis of related structures like 2-[methyl(pyridin-2-yl)amino]ethanol in flow reactors have shown the potential of this technology. researchgate.net Future work will likely explore the transposition of batch syntheses of this compound to continuous flow processes, potentially enabling more efficient and scalable production.

Furthermore, multicomponent reactions are gaining traction for their ability to construct complex molecules in a single step. The development of a three-component reaction utilizing a Rh(II)-catalyzed 1,3-dipolar cycloaddition to generate α-hydroxy-β-amino esters with high diastereoselectivity highlights a sophisticated approach to creating similar structural motifs. diva-portal.org Exploring analogous multicomponent strategies that could assemble the pyridylaminoethanol core from simple starting materials would represent a significant increase in synthetic efficiency.

Table 1: Comparison of Synthetic Methodologies for Amino Alcohols

| Methodology | Key Features | Potential Advantages for this compound |

|---|---|---|

| Catalytic Nitrene Insertion | Ruthenium-catalyzed intramolecular C-H amination; forms oxazolidinone precursor. sciengine.com | High enantioselectivity (up to 99% ee); direct installation of chirality. sciengine.com |

| Flow Chemistry | Use of microreactors; continuous processing. researchgate.net | Improved heat/mass transfer; enhanced safety; potential for higher yields and scalability. researchgate.net |

| Multicomponent Cycloaddition | Rh(II)-catalyzed reaction of carbonyl ylides and aldimines. diva-portal.org | High atom economy; rapid construction of complex backbones; excellent diastereoselectivity. diva-portal.org |

Advanced Spectroscopic and Structural Characterization Techniques for Derivatives

As more complex derivatives and metal complexes of this compound are synthesized, advanced characterization techniques become indispensable for elucidating their precise structures and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a fundamental tool. Detailed 1H and 13C NMR analyses are routinely used to confirm the constitution of newly synthesized derivatives. nih.gov For complex structures and metal complexes, two-dimensional NMR techniques (like COSY, HSQC, and HMBC) will be crucial for unambiguous assignment of all signals.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline derivatives and their metal complexes. It provides precise information on bond lengths, bond angles, and stereochemistry. For example, X-ray diffraction has been used to characterize copper(II) and cadmium(II) complexes of related Schiff base ligands derived from pyridine-2-carbaldehyde and an amino alcohol, revealing distorted square pyramidal and distorted octahedral geometries, respectively. nih.govresearchgate.net Such studies are critical for understanding how pyridylaminoethanol-type ligands coordinate to metal centers. nih.govresearchgate.net

Mass spectrometry, particularly using soft ionization techniques like Electrospray Ionization (ESI), is vital for determining molecular weights and obtaining structural clues from fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) is increasingly used to confirm elemental compositions with high accuracy. colab.ws

Furthermore, the fluorescent properties of pyridine (B92270) derivatives are an area of growing interest. sciforum.net Techniques like UV-vis absorption and fluorescence spectroscopy are being used to study the photophysical properties of these compounds. Such studies, often investigating the effect of solvent polarity on emission spectra, can guide the development of new fluorescent probes and sensors based on the pyridylaminoethanol scaffold. sciforum.net

Table 2: Advanced Characterization Techniques for Pyridylaminoethanol Derivatives

| Technique | Information Obtained | Example Application |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, coordination geometry, stereochemistry. nih.govresearchgate.net | Determining the distorted square pyramidal geometry of a Cu(II) complex. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. colab.ws | Confirming the formation of P,N-ligand-metal complexes. colab.ws |

| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Connectivity between atoms, definitive signal assignment. nih.gov | Elucidating the structure of complex organic derivatives. nih.gov |

| Fluorescence Spectroscopy | Emission and excitation spectra, quantum yields, solvatochromic effects. sciforum.net | Evaluating derivatives as potential fluorescent probes for biological applications. sciforum.net |

Design of Next-Generation Catalysts Incorporating Pyridylaminoethanol Ligands

The structural framework of this compound, featuring a nitrogen-based heterocycle and a chiral amino alcohol moiety, makes it an ideal building block for chiral ligands in asymmetric catalysis. nih.gov Future research is geared towards designing sophisticated catalysts that leverage this framework for novel and more effective transformations.

P,N ligands, which contain both phosphorus and nitrogen donor atoms, are a prominent class of ligands in asymmetric catalysis. colab.wsnih.gov A key research direction is the synthesis of novel P,N-ligands derived from (R)- or (S)-2-amino-2-(pyridin-2-yl)ethanol. By functionalizing the amino or hydroxyl group with a phosphine (B1218219) moiety, new chiral environments can be created. These ligands are being explored in metal-catalyzed reactions like palladium-catalyzed allylic substitution and copper-catalyzed conjugate addition, where they have shown the ability to induce high enantioselectivity. colab.ws

The development of "chiral-at-metal" catalysts is another exciting frontier. In these systems, the stereoselectivity is controlled by a chiral arrangement of achiral ligands around a central metal atom. Ruthenium complexes with N-(2-pyridyl)-substituted N-heterocyclic carbene (NHC) ligands have been shown to be effective in asymmetric C-H amination reactions. sciengine.com The pyridylaminoethanol scaffold could be incorporated into such ligand designs to create robust and highly stereoselective catalysts.

Moreover, the ligand's role extends beyond just inducing chirality. The pyridine and amino groups can participate in hydrogen bonding or other non-covalent interactions with the substrate, providing a secondary coordination sphere that helps orient the substrate for a highly selective reaction. The design of ligands that combine metal coordination with these secondary interactions, such as diurea-based ligands used in asymmetric ketone reduction, is a trend that can be applied to pyridylaminoethanol derivatives. capes.gov.br

Broader Scope in Advanced Materials Development and Functionalization

The reactive amino and hydroxyl groups of this compound make it an excellent candidate for incorporation into advanced materials, either as a monomer or as a functionalizing agent.

One emerging application is in the development of functional polymers and surfaces. The molecule can be covalently attached to solid supports, such as porous silica (B1680970), to create materials with tailored properties. researchgate.net For example, modifying silica monoliths with amine-functionalized structures can yield bifunctional materials for use in continuous-flow catalysis. researchgate.net Attaching chiral pyridylaminoethanol units to a solid support could lead to recyclable heterogeneous catalysts for asymmetric synthesis.

Another area of exploration is in the synthesis of specialized biomaterials and conjugates. The ability of amino alcohols to act as linkers is well-established. For instance, linkers are crucial in solid-supported synthesis of sensitive biomolecules like oligonucleotides, where specific chemical handles are needed for cleavage and derivatization. mdpi.com The this compound structure could be adapted to create novel linkers for conjugating active molecules, such as peptides or drugs, to polymers like polyethylene (B3416737) glycol (PEG) or to targeting moieties. acs.org This approach is used to improve properties like water solubility and binding affinity in drug delivery systems. acs.org

The pyridine moiety also offers unique properties for materials science, including its ability to coordinate with metals and its potential for electronic applications. Future research may explore the use of this compound in the formation of metal-organic frameworks (MOFs) or as a component in conductive polymers or optical materials, where its specific electronic and coordination properties can be harnessed.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-amino-2-(pyridin-2-yl)ethanol and its derivatives?

A key approach involves catalytic hydrogenation of azido intermediates. For example, 2-azido-2-(anthracen-9-yl)ethanol was reduced using Pd/C under H₂, yielding the target amine with 80% efficiency after degassing and filtration . For pyridinyl analogs, similar protocols can be adapted, substituting the aryl group. Reaction optimization (e.g., solvent choice, catalyst loading) is critical to minimize side reactions. Post-synthesis purification via solvent removal under reduced pressure is typical .

Q. How can elemental analysis and chromatographic techniques validate the purity of this compound?

Elemental analysis (e.g., C, H, N content) confirms stoichiometric consistency, as demonstrated for a related compound (C: 70.01% found vs. 69.78% calc.) . Thin-layer chromatography (TLC) with hexanes/EtOAc (3:1) and visualization via KMnO₄ staining provides rapid purity assessment (Rf = 0.30 for a similar amine) . High-performance liquid chromatography (HPLC) is recommended for quantitative purity analysis.

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

- NMR : and NMR are indispensable. For pyridinyl derivatives, diagnostic signals include aromatic protons (δ 6.5–8.5 ppm) and oxazolidine ring protons (e.g., δ 3.72–4.23 ppm for diastereotopic CH₂ groups) .

- X-ray crystallography : Resolves absolute configuration, as shown for gadolinium complexes with pyridinyl ligands .

- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Advanced Research Questions

Q. How does the pyridinyl group influence the tautomeric behavior of this compound in coordination chemistry?

The pyridinyl nitrogen participates in tautomerism and metal coordination. In oxazolidine derivatives, ring-chain tautomerism is suppressed by steric hindrance from substituents (e.g., phenyl groups), stabilizing the cyclic form . Chelation studies with Ni(II) or Pd(II) reveal κ²(N,O) coordination modes, enhancing catalytic activity in C–C bond formation .

Q. What strategies mitigate data contradictions in crystallographic refinement for metal complexes of this compound?

Use dual refinement tools like SHELXL for small-molecule accuracy and SHELXPRO for macromolecular interfaces . High-resolution data (≤1.0 Å) and twinning detection algorithms improve reliability. For gadolinium complexes, solvent masking (e.g., ethanol disolvate removal) clarifies electron density maps .

Q. How do structural modifications (e.g., halogenation, methylation) alter the compound’s physicochemical properties?

- Halogenation : Introducing electron-withdrawing groups (e.g., 4-iodophenyl) increases molecular weight (263.08 g/mol vs. 152.19 g/mol for the base compound) and may enhance lipophilicity .

- Methylation : A 6-methylpyridin-3-yl derivative (MW 225.12 g/mol) exhibits altered solubility and hydrogen-bonding capacity, impacting crystallization .

Q. What role does this compound play in asymmetric catalysis?

As a chiral ligand, it facilitates enantioselective C–H activation. For instance, oxazolidine derivatives derived from 2-pyridinecarboxaldehyde and anilinoethanol show high enantiomeric excess (ee) in Pd-catalyzed reactions due to rigid stereochemical control .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For tautomeric systems, molecular dynamics simulations assess energy barriers between ring and chain forms .

Methodological Challenges

Q. What experimental precautions are necessary to prevent decomposition during synthesis?

- Degassing : Three freeze-pump-thaw cycles eliminate O₂, preventing oxidation of sensitive intermediates .

- Catalyst handling : Pd/C requires H₂ atmosphere to maintain activity; post-reaction filtration through celite removes catalyst residues .

Q. How to resolve discrepancies between theoretical and observed spectroscopic data?

- NMR assignments : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Crystallographic vs. solution structures : Account for solvent effects (e.g., ethanol disolvate) that may distort bond lengths in X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.